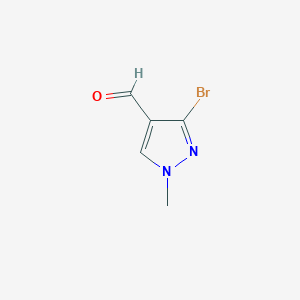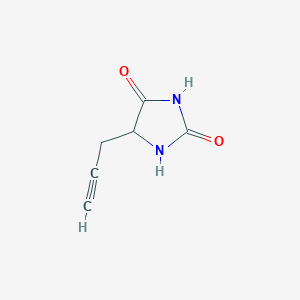
3-Brom-1-methyl-1H-pyrazol-4-carbaldehyd
Übersicht
Beschreibung
3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the CAS Number: 1368167-47-8 . It is a powder with a molecular weight of 189.01 .
Synthesis Analysis
The synthesis of pyrazole compounds often involves a [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride can readily form pyrazoline intermediates under mild conditions . In situ oxidation employing bromine can afford a wide variety of pyrazoles in very good yields .Molecular Structure Analysis
The molecular structure of 3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde can be represented by the SMILES string CN1C=CC(Br)=N1 . The InChI key for this compound is ZGEVJEQMVRIEPX-UHFFFAOYSA-N .Chemical Reactions Analysis
Pyrazole compounds, including 3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde, can undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles in good yields and high selectivity at room temperature . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones can provide a broad range of pyrazole derivatives .Physical And Chemical Properties Analysis
3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde is a powder that is stored at a temperature of 4 degrees Celsius . The compound has a refractive index of n20/D 1.528 and a density of 1.585 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Hier ist eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von 3-Brom-1-methyl-1H-pyrazol-4-carbaldehyd, mit Schwerpunkt auf seinen einzigartigen Anwendungen:
Synthese von 1,4′-Bipyrazolen
Diese Verbindung kann als Ausgangsmaterial bei der Synthese von 1,4′-Bipyrazolen verwendet werden . Bipyrazole sind aufgrund ihrer potenziellen Anwendungen bei der Herstellung neuer Materialien mit wünschenswerten elektronischen und optischen Eigenschaften wichtig.
Pharmazeutische Anwendungen
This compound wird bei der Synthese verschiedener pharmazeutischer Verbindungen verwendet. Diese Verbindungen können eine Reihe von biologischen Aktivitäten aufweisen, darunter antibakterielle, entzündungshemmende, krebshemmende, analgetische, krampflösende, wurmtreibende, antioxidative und herbizide Eigenschaften .
Herstellung von Hexakoordinationskomplexen
Die Verbindung kann zur Herstellung fester Hexakoordinationskomplexe durch Reaktion mit Dimethyl- und Divinyl-Zinnchlorid verwendet werden . Diese Komplexe sind in der Materialwissenschaft und Koordinationschemie von Bedeutung.
Regioselektive Synthese
Es kann an regioselektiven Syntheseprozessen beteiligt sein. Zum Beispiel kann es in Kondensationsreaktionen verwendet werden, um 1-Aryl-3,4,5-substituierte Pyrazole zu erzeugen , die in verschiedenen chemischen Syntheseanwendungen wertvoll sind.
Katalysatorentwicklung
Die Forschung zur Entwicklung von Katalysatoren unter Verwendung von Pyrazolderivaten ist im Gange. Diese Katalysatoren können verwendet werden, um die Effizienz chemischer Reaktionen zu verbessern, einschließlich derer, die in industriellen Prozessen wichtig sind .
Biologische Forschung
Aufgrund seiner biologischen Aktivität wird diese Verbindung auch in der biologischen Forschung als Vorläufer oder Zwischenprodukt bei der Synthese von Molekülen verwendet, die mit biologischen Systemen interagieren können .
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
3-bromo-1-methylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c1-8-2-4(3-9)5(6)7-8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYAGWKKUUUQICS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1368167-47-8 | |
| Record name | 3-bromo-1-methyl-1H-pyrazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{2-Amino-1-[4-(2-methylpropyl)phenyl]ethyl}dimethylamine](/img/structure/B1380661.png)







![1-[4-Hydroxy-3-(propan-2-yl)phenyl]-2-methylpropan-1-one](/img/structure/B1380672.png)



![2-Benzyl-octahydro-pyrido[1,2-a]pyrazin-8-one](/img/structure/B1380681.png)